4-Bromo-2-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
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Overview
Description
4-Bromo-2-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C21H13BrClN3O5 and a molecular weight of 502.712 g/mol . This compound is characterized by the presence of bromine, chlorine, and nitro functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Bromination: The addition of a bromine atom to the aromatic ring, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Hydrazonation: The formation of a carbohydrazonoyl group, usually involving the reaction of hydrazine derivatives with the acylated aromatic compound.
Esterification: The final step involves the esterification of the compound with 2-chlorobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like sodium borohydride (NaBH4).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted derivatives: Formed through nucleophilic substitution reactions at the bromine or chlorine positions.
Scientific Research Applications
4-Bromo-2-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate: Similar structure but with a methyl group instead of a chlorine atom.
4-Bromo-2-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate: Similar structure but with a nitro group in the para position.
4-Bromo-2-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl benzoate: Similar structure but without the chlorine atom.
Uniqueness
4-Bromo-2-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms, which can participate in various chemical reactions and interactions
Properties
CAS No. |
769149-55-5 |
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Molecular Formula |
C21H13BrClN3O5 |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H13BrClN3O5/c22-15-8-9-19(31-21(28)17-6-1-2-7-18(17)23)14(10-15)12-24-25-20(27)13-4-3-5-16(11-13)26(29)30/h1-12H,(H,25,27)/b24-12+ |
InChI Key |
YTMHOQQVMCHSEG-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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